molecular formula C11H16O6 B3053382 Pentaerythritol diacrylate CAS No. 53417-29-1

Pentaerythritol diacrylate

Cat. No.: B3053382
CAS No.: 53417-29-1
M. Wt: 244.24 g/mol
InChI Key: CQHKDHVZYZUZMJ-UHFFFAOYSA-N
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Description

Pentaerythritol diacrylate is an organic compound that belongs to the family of acrylate esters. It is commonly used as a monomer in the production of polymers and is known for its ability to form cross-linked polymer networks. This compound is particularly valued in the fields of coatings, adhesives, and sealants due to its excellent chemical and mechanical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentaerythritol diacrylate can be synthesized through the esterification of pentaerythritol with acrylic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to remove water formed during the reaction. The reaction mixture is then purified through distillation to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous processes to ensure high yield and purity. The use of advanced purification techniques, such as vacuum distillation and crystallization, helps in achieving the desired quality of the final product .

Mechanism of Action

The mechanism of action of pentaerythritol diacrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The acrylate groups in the compound can react with free radicals to initiate the polymerization process, leading to the formation of a three-dimensional polymer network. This cross-linking imparts excellent mechanical and chemical properties to the resulting polymers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentaerythritol diacrylate is unique due to its balance of functionality and reactivity. It offers sufficient cross-linking to impart desirable properties to polymers while maintaining ease of handling and processing. Its versatility makes it suitable for a wide range of applications in various fields .

Properties

IUPAC Name

[2,2-bis(hydroxymethyl)-3-prop-2-enoyloxypropyl] prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O6/c1-3-9(14)16-7-11(5-12,6-13)8-17-10(15)4-2/h3-4,12-13H,1-2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQHKDHVZYZUZMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCC(CO)(CO)COC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

108065-49-2
Details Compound: 2-Propenoic acid, 1,1′-[2,2-bis(hydroxymethyl)-1,3-propanediyl] ester, homopolymer
Record name 2-Propenoic acid, 1,1′-[2,2-bis(hydroxymethyl)-1,3-propanediyl] ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108065-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID70968087
Record name 2,2-Bis(hydroxymethyl)propane-1,3-diyl diprop-2-enoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53417-29-1
Record name Pentaerythritol diacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53417-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 1,1'-(2,2-bis(hydroxymethyl)-1,3-propanediyl) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053417291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 1,1'-[2,2-bis(hydroxymethyl)-1,3-propanediyl] ester
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Record name 2,2-Bis(hydroxymethyl)propane-1,3-diyl diprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70968087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-bis(hydroxymethyl)-1,3-propanediyl diacrylate
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Synthesis routes and methods

Procedure details

Into a two-liter flask equipped with an agitator, means for steam distillation, and a Claisen head with an efficient condenser was placed 664 g (2 moles) of 2-phenyl-5,5- bis(acryloyloxymethyl)-1,3-dioxane, two grams of 4-methoxyphenol and a hot solution of 8 grams of oxalic acid and 1.6 grams of potassium carbonate in 200 ml water. A slow stream of air was introduced into the steam inlet and the mixture stirred and warmed very slightly until the mixture appeared to be a homogeneous emulsion. Steam was then added to the air stream whereon benzaldehyde began to steam distill. It is desirable during the steam distillation that rapid stirring be maintained to provide intimate contact between the organic and aqueous layers in order to decrease the time required for hydrolysis as much as possible. After benzyaldehyde was no longer distilling, the still residue was cooled, saturated with sodium sulfate, filtered and extracted with ethyl acetate. The combined extracts were dried, preferably, by azeotropic distillation of water and ethyl acetate under reduced pressure. The 2,2-bis(acryloyloxymethyl)-1,3-propanediol obtained was a viscous, hydroscopic liquid. NMR spectroscopy confirmed the fact that no monol or triol was present in the product.
Name
2-phenyl-5,5- bis(acryloyloxymethyl)-1,3-dioxane
Quantity
664 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
8 g
Type
reactant
Reaction Step Three
Quantity
1.6 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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